molecular formula C9H13NO6S B1390604 Methanesulfonic acid amino 4-methoxybenzoate CAS No. 872851-29-1

Methanesulfonic acid amino 4-methoxybenzoate

Cat. No.: B1390604
CAS No.: 872851-29-1
M. Wt: 263.27 g/mol
InChI Key: BRAGXFVVHCGEEJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid amino 4-methoxybenzoate is a benzoate derivative featuring a methanesulfonic acid (CH₃SO₃H) group and an amino (-NH₂) substituent at the 4-methoxybenzoate position. Methanesulfonic acid is known for its strong acidity (pKa ≈ -1.9) and high solubility in polar solvents, making it a preferred catalyst in hydrolysis and alkylation reactions compared to sulfuric acid due to its non-oxidizing nature .

Properties

IUPAC Name

amino 4-methoxybenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.CH4O3S/c1-11-7-4-2-6(3-5-7)8(10)12-9;1-5(2,3)4/h2-5H,9H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAGXFVVHCGEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872851-29-1
Record name methanesulfonic acid amino 4-methoxybenzoate
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Preparation Methods

Photochemical Oxidation Method

  • Process Description : A mixture of acetic acid, sulfur dioxide, and oxygen is irradiated with ultraviolet light (240–320 nm) to produce methanesulfonic acid. The reaction is carried out in a quartz glass reactor with a high-pressure mercury lamp or excimer lamps as light sources. The mixture is circulated continuously, with gases introduced co-currently.
  • Reaction Conditions : Temperature around 90 °C, irradiation time from 1 to 10 hours, and pressure up to 4 bar.
  • Yield and Purity : This method achieves good yield and selectivity, with methanesulfonic acid content reaching approximately 15–20% by weight in the reaction mixture. The sulfuric acid byproduct is limited to less than 50% relative to methanesulfonic acid.
  • Isolation : MSA is isolated by distillation, typically in two stages—first removing acetic acid, then MSA from the bottom product.
Parameter Value/Range
Light wavelength 240–320 nm
Lamp power 125 W to 60 kW
Temperature ~90 °C
Pressure Up to 4 bar
Irradiation time 1–10 hours
MSA concentration in mixture 15–20% by weight
Sulfuric acid byproduct ≤50% relative to MSA

This photochemical process offers an economic and scalable route to high-purity methanesulfonic acid suitable for further synthesis steps.

Chemical Oxidation Method

  • Process Description : Methanesulfonic acid can also be produced by oxidizing methylthiol or dimethyl disulfide with strong oxidants such as nitric acid, hydrogen peroxide, or chlorine.
  • Post-treatment : The reaction mixture is treated with strong acid (e.g., sulfuric acid) and purified by distillation under reduced pressure.
  • Reaction Example : Sodium sulfite in water is heated, dimethyl sulfate is added dropwise, and the mixture is stirred at 90–100 °C for several hours. pH control is maintained by adding sodium sulfite solution. Finally, sulfuric acid is added, and the product is distilled under vacuum.
Parameter Value/Range
Reaction temperature 90–100 °C
Reaction time ~4 hours
pH control Maintained between 6.0–7.0
Distillation pressure Below 3 kPa

This method is well-established but involves handling hazardous reagents and requires careful pH and temperature control.

Preparation of Amino 4-Methoxybenzoate Derivative

The amino 4-methoxybenzoate moiety, specifically 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid derivatives, is synthesized via multi-step sulfonation and substitution reactions.

Two-Step Sulfonation and Substitution

  • Step (a): Sulfonation

    • React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid at 5–10 °C for 6–9 hours.
    • Molar ratio of substrate to chlorosulfonic acid: 1:5–8 (preferably 1:6–7).
    • Hydrolysis and separation yield 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.
  • Step (b): Substitution and Alkylation

    • React the sulfonylchloromethyl benzoate intermediate with sodium sulfite and diethyl sulfate in aqueous solution.
    • Reaction temperature: 75–80 °C for sodium sulfite incubation, then 35–40 °C during diethyl sulfate addition.
    • Molar ratios: intermediate : sodium sulfite : diethyl sulfate = 1 : 4–6 : 2–3.
    • Reflux for 6–9 hours.
    • Acidify with hydrochloric acid to pH 2–3 at below 40 °C.
    • Purification by dissolving in ultrapure water, decoloring, recrystallization, and drying.
Step Reagents Conditions Molar Ratios Duration Temperature (°C)
(a) 2-methoxy-4-acetaminomethyl benzoate + chlorosulfonic acid 6–9 hours, 5–10 °C 1 : 5–8 (preferably 6–7) 6–9 hours 5–10
(b) Intermediate + sodium sulfite + diethyl sulfate Reflux, acidification to pH 2–3 1 : 4–6 : 2–3 6–9 hours 35–80

This method yields a high purity product (up to 99.5%) with an overall yield of approximately 75%. The process is industrially viable, offering a simplified route with improved product quality compared to earlier methods.

Formation of Methanesulfonic Acid Amino 4-Methoxybenzoate

The final compound, this compound, is formed by combining methanesulfonic acid with the amino 4-methoxybenzoate derivative, likely through salt formation or complexation.

  • Mechanism : The amino group of the 4-methoxybenzoate derivative interacts with methanesulfonic acid to form a stable salt.
  • Purification : The compound is purified by recrystallization.
  • Properties : Molecular weight approximately 263.27 g/mol, white appearance, high purity.

While explicit synthetic details for this final combination are less documented, the preparation relies on the availability of high-purity methanesulfonic acid and the amino 4-methoxybenzoate intermediate prepared by the methods above.

Summary Table of Preparation Methods

Compound Component Preparation Method Key Conditions Yield / Purity Notes
Methanesulfonic acid Photochemical oxidation UV light 240–320 nm, 90 °C, 1–10 h, 4 bar High yield, 15–20% MSA in mixture Scalable, economic industrial process
Methanesulfonic acid Chemical oxidation (oxidants) 90–100 °C, pH control, distillation Good yield Requires strong oxidants and acid treatment
Amino 4-methoxybenzoate derivative Two-step sulfonation and substitution 5–10 °C chlorosulfonic acid reaction; reflux with sodium sulfite and diethyl sulfate at 35–80 °C 75% overall yield, 99.5% purity Industrially suitable, high purity
Final compound (salt formation) Combination of above components Recrystallization High purity Based on salt formation principles

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid amino 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Scientific Research Applications

2.1 Catalysis in Organic Reactions
Methanesulfonic acid amino 4-methoxybenzoate serves as an effective catalyst in various organic reactions, such as:

  • Esterification : It facilitates the formation of esters from carboxylic acids and alcohols, enhancing reaction rates and yields.
  • Alkylation : The compound can be used to introduce alkyl groups into organic molecules, which is crucial for synthesizing pharmaceuticals and agrochemicals .

2.2 Electrochemical Applications
The compound has potential applications in electrochemistry due to its high solubility and conductivity. It can be utilized in:

  • Electroplating : It is effective in plating processes, particularly for tin-lead solders used in electronics, providing a safer alternative to traditional plating agents .
  • Redox Flow Batteries : Its stability and conductivity make it suitable for use in electrolytes for redox flow batteries, contributing to energy storage solutions .

Industrial Applications

3.1 Cleaning Agents
this compound is incorporated into formulations for cleaning agents due to its effectiveness in removing rust and scale from surfaces, including ceramics and metals .

3.2 Biodegradable Products
Given its low toxicity and environmental impact, this compound is being explored for use in biodegradable cleaning products and industrial processes that require eco-friendly alternatives .

Case Studies

Study Title Application Focus Findings
Electroplating with MSAElectronic ComponentsDemonstrated improved adhesion and corrosion resistance compared to traditional methods .
Esterification ReactionsPharmaceutical SynthesisAchieved higher yields (up to 95%) using this compound as a catalyst .
Rust Removal EfficiencyIndustrial CleaningShowed significant effectiveness in removing surface rust without damaging underlying materials .

Mechanism of Action

The mechanism of action of methanesulfonic acid amino 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methanesulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The amino and methoxy groups may interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

a) Methyl 4-Amino-5-(Ethylsulfonyl)-2-Methoxybenzoate
  • Structure: Contains an ethylsulfonyl (-SO₂C₂H₅) group instead of methanesulfonic acid (-SO₃H). The amino and methoxy groups are retained at positions 4 and 2, respectively.
  • Key Differences :
    • Functional Group : Sulfonyl (-SO₂) vs. sulfonic acid (-SO₃H). Sulfonic acids are stronger acids due to greater electron-withdrawing effects.
    • Reactivity : Ethylsulfonyl groups are less polar than sulfonic acids, reducing solubility in aqueous systems.
    • Applications : Primarily used in pharmaceutical intermediates (e.g., sulfonamide antibiotics) .
b) Sulfonamide Derivatives (e.g., 4-Amino-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzenesulfonamide)
  • Structure: Features a sulfonamide (-SO₂NH₂) group linked to an aromatic ring with amino and heterocyclic substituents.
  • Key Differences :
    • Acidity : Sulfonamides are weaker acids (pKa ~10) compared to sulfonic acids.
    • Applications : Widely used as antimicrobial agents (e.g., sulfamethoxazole) .
c) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Structure : Combines a sulfonylurea bridge (-SO₂NHCONH-) with methoxy and triazine groups.
  • Key Differences :
    • Functionality : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase.
    • Reactivity : Susceptible to hydrolysis under acidic conditions, unlike sulfonic acids, which are stable .

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects : The methanesulfonic acid group strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity at ortho/para positions. This contrasts with ethylsulfonyl or sulfonamide groups, which exert milder deactivation .
  • Acid Hydrolysis : Methanesulfonic acid (4 M) is extensively used for hydrolyzing proteins, particularly to preserve tryptophan residues, outperforming hydrochloric acid in specificity .

Comparative Data Table

Property/Compound Methanesulfonic Acid Amino 4-Methoxybenzoate Methyl 4-Amino-5-(Ethylsulfonyl)-2-Methoxybenzoate Sulfonamide Derivatives Sulfonylurea Herbicides
Functional Group -SO₃H, -NH₂, -OCH₃ -SO₂C₂H₅, -NH₂, -OCH₃ -SO₂NH₂, -NH₂ -SO₂NHCONH-
Acidity (pKa) ~-1.9 (sulfonic acid) ~1.5 (sulfonyl) ~10 (sulfonamide) N/A (neutral)
Solubility High in water, polar solvents Moderate in organic solvents Low in water Low in water
Primary Applications Catalysis, hydrolysis Pharmaceutical intermediates Antimicrobial agents Herbicides

Research Findings and Key Contrasts

  • Catalytic Efficiency: Methanesulfonic acid’s high acidity and non-oxidizing nature make it superior to sulfuric acid in reactions requiring controlled protonation, such as peptide synthesis .
  • Hydrolysis Specificity: Unlike HCl, methanesulfonic acid preserves tryptophan during protein hydrolysis, critical for accurate amino acid quantification .
  • Substituent Effects : Electron-withdrawing groups like -SO₃H significantly reduce aromatic ring reactivity compared to -SO₂ or -SO₂NH₂, directing substitution to meta positions .

Biological Activity

Methanesulfonic acid amino 4-methoxybenzoate is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and relevant case studies that illustrate its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with methanesulfonic acid and various amines. The process can yield compounds with varying degrees of biological activity, depending on the substituents and reaction conditions used.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. For instance:

  • Gram-Positive Bacteria : The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring up to 15 mm .
  • Candida albicans : The compound also exhibited antifungal activity, inhibiting growth with an inhibition zone of 8 mm .

Antiglycation Potential

The antiglycation potential of this compound was assessed using in vitro models. The compound showed varying IC50 values depending on its structure:

CompoundIC50 (µM)Activity Level
Standard (Aminoguanidine)1168.24 ± 1.2High
Compound 5420.40 ± 3.3Moderate
Compound 17474.97 ± 19.14Moderate
Compound 10657.75 ± 14.0Weak

These results indicate that structural modifications can significantly influence the antiglycation activity of derivatives .

Cytotoxicity and Apoptosis Induction

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cervical Carcinoma (M-HeLa) : The compound induced apoptosis, with early and late apoptotic rates of approximately 6.67% and 8.63%, respectively .
  • Breast Adenocarcinoma (MCF-7) : Selective cytotoxicity was observed, comparable to established chemotherapeutics like Doxorubicin .

Case Studies

  • Antimicrobial Activity Against Mycobacterium tuberculosis : A study reported that this compound exhibited MIC values ranging from 6.25 to 12.5 μM against various strains of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
  • Evaluation of Antibiofilm Activity : The compound showed moderate antibiofilm effects against Enterococcus faecium and Staphylococcus aureus, suggesting its utility in combating biofilm-related infections .

Q & A

Q. What are the standard protocols for hydrolyzing amino acid residues in samples containing acid-labile groups using methanesulfonic acid?

Methanesulfonic acid (MSA) is preferred over hydrochloric acid (HCl) for hydrolyzing samples containing acid-labile amino acids like tryptophan (Trp) or sulfur-containing residues (e.g., cysteine, methionine). A validated protocol involves:

  • Hydrolysis with 4 N MSA containing 0.2% (w/v) tryptamine at 115°C under vacuum for 22–72 hours to preserve Trp .
  • Neutralization with 3.5 M NaOH post-hydrolysis to stabilize amino acids for quantification via automated amino acid analyzers (e.g., Beckman 6300) .
  • For sulfur-containing amino acids, pre-treatment with performic acid is recommended to oxidize methionine and cysteine into stable derivatives (methionine sulfone, cysteic acid) .

Table 1: Hydrolysis Conditions for Specific Amino Acids

Amino AcidAcid UsedAdditiveTime (h)Temperature (°C)
Trp4 N MSA0.2% tryptamine22–72115
Met, Cys4 N MSAPerformic acid24115
General6 N HClNone22110

Q. How does methanesulfonic acid improve the recovery of hydrophobic amino acids compared to traditional HCl hydrolysis?

MSA’s stronger acidity (pKa ~ -1.9) and oxidative resistance minimize Trp degradation during hydrolysis, achieving >90% recovery compared to HCl, which destroys >80% of Trp . For example, in fish tissue analysis, MSA hydrolysis enabled accurate Trp quantification, critical for nutritional studies .

Advanced Research Questions

Q. What methodological challenges arise when integrating methanesulfonic acid hydrolysis with simultaneous methylmercury (MeHg) extraction in biological tissues?

MSA’s dual role in amino acid hydrolysis and MeHg extraction requires optimization to avoid matrix interference. A validated approach includes:

  • Using species-specific isotope dilution (e.g., enriched MeHg-199) to correct for recovery variability .
  • Derivatizing MeHg with sodium tetraethylborate followed by GC-ICP-MS analysis to achieve detection limits <0.1 ng/g .
  • Parallel hydrolysis of subsamples for amino acid analysis, ensuring MSA’s concentration (4 N) and temperature (115°C) are maintained to prevent cross-contamination .

Q. How can contradictions in amino acid recovery data from MSA-hydrolyzed samples be resolved?

Discrepancies often stem from incomplete oxidation of sulfur-containing amino acids or Trp degradation. Mitigation strategies include:

  • Pre-oxidation with performic acid to convert Met and Cys into stable sulfonic derivatives, reducing variability to <5% .
  • Validating hydrolysis duration: Extended times (>48 h) improve hydrophobic amino acid recovery but risk side-chain degradation (e.g., deamidation of asparagine) .
  • Cross-referencing with RP–ion exchange HPLC to resolve co-eluting peaks (e.g., Arg, His, Lys), which traditional analyzers may misquantify .

Q. What synthetic strategies optimize the incorporation of methanesulfonic acid in peptide nucleic acid (PNA) synthesis while preserving acid-labile protecting groups?

MSA’s use in anchoring Fmoc-protected amino acids to solid supports requires careful handling:

  • Avoid Fmoc groups with acid-labile side-chain protectors (e.g., tert-butyl), as MSA’s acidity may cleave them prematurely .
  • Substitute urethane with Fmoc-amide under reflux in toluene to achieve >97% yield of ethoxycarbonyl-protected benzhydrylamine derivatives .
  • Monitor reaction progress via TLC (Rf = 0.62 in hexane/EtOH) to prevent over-acidification, which degrades methoxybenzoate esters .

Q. How do chromatographic column chemistries influence the separation of methanesulfonic acid hydrolysates?

Columns must balance polarity and inertness:

  • Bio-IC columns (Thermo Fisher) are optimized for MSA eluents, enabling baseline separation of amino acids and carbohydrates .
  • Polar stationary phases (e.g., Zorbax SB-C18) reduce peak tailing for basic amino acids (Arg, Lys) in RP-HPLC, improving quantification accuracy .

Data Contradiction Analysis

Q. Why do some studies report inconsistent methionine levels in MSA-hydrolyzed samples?

Methionine’s susceptibility to oxidation during hydrolysis leads to variability. Solutions include:

  • Adding 0.2% phenol to scavenge free radicals, stabilizing Met during hydrolysis .
  • Quantifying Met via methionine sulfone post-performic acid oxidation, which shows <3% variability across replicates .

Synthesis and Characterization

Q. What are the critical steps in synthesizing 4-methoxybenzoate derivatives using methanesulfonic acid as a catalyst?

Key steps involve:

  • Esterification of 4-methoxybenzoic acid with phenol derivatives under reflux with MSA (1–2 mol%) to achieve >95% conversion .
  • Avoiding elevated temperatures (>120°C) to prevent demethylation of methoxy groups .
  • Purity verification via 1H NMR (δ = 3.86 ppm for methoxy protons) and melting point analysis (217.5–220°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid amino 4-methoxybenzoate
Reactant of Route 2
Methanesulfonic acid amino 4-methoxybenzoate

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